molecular formula C27H18K4N4O18S4 B13836684 tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate

tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate

Cat. No.: B13836684
M. Wt: 971.1 g/mol
InChI Key: HQOAPERYJJDNFI-KNIDXHGMSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including sulfonate, methoxycarbonyl, and oxopyrazolylidene, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,5-disulfonatophenyl and methoxycarbonyl derivatives, followed by coupling reactions to form the final product. Reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. Optimization of reaction parameters, such as temperature, pressure, and concentration, is crucial to achieve efficient production. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential as a drug candidate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • Tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H18K4N4O18S4

Molecular Weight

971.1 g/mol

IUPAC Name

tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H22N4O18S4.4K/c1-48-26(34)22-16(24(32)30(28-22)18-12-14(50(36,37)38)8-10-20(18)52(42,43)44)6-4-3-5-7-17-23(27(35)49-2)29-31(25(17)33)19-13-15(51(39,40)41)9-11-21(19)53(45,46)47;;;;/h3-13,28H,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4/b5-3+,6-4+,17-7-;;;;

InChI Key

HQOAPERYJJDNFI-KNIDXHGMSA-J

Isomeric SMILES

COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C=C/C=C\3/C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)OC.[K+].[K+].[K+].[K+]

Canonical SMILES

COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)OC.[K+].[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.